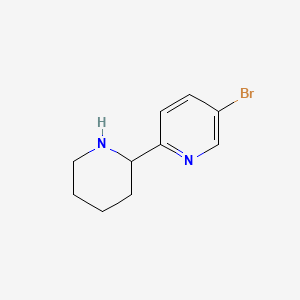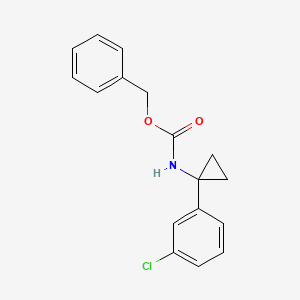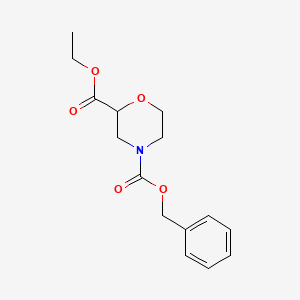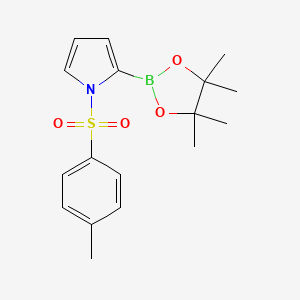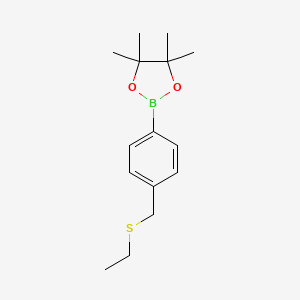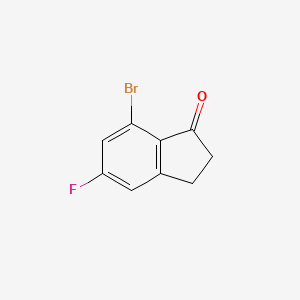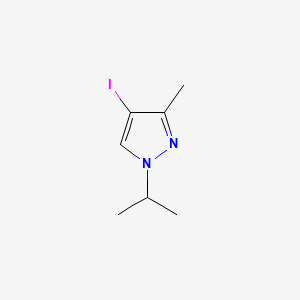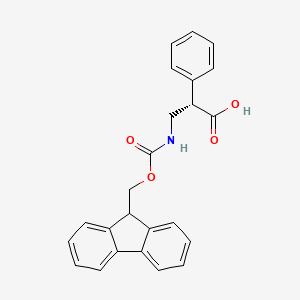
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid” is a high-purity chemical compound. It is used as an intermediate in the synthesis of pharmaceuticals, specifically non-peptide angiotensin II receptor antagonists .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. Reverse Phase HPLC UV was carried out using a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a MiJlipore 745 data module .Molecular Structure Analysis
The molecular formula of this compound is C24H26N2O6 and its molecular weight is 438.5 g/mol. The structure, properties, spectra, suppliers, and links for this compound can be found in various databases .Chemical Reactions Analysis
The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 355.38 and a solid form . More detailed properties such as solubility, melting point, boiling point, etc., are not specified in the available resources.Aplicaciones Científicas De Investigación
Phosphonic Acid Derivatives and Their Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, share structural similarities with the target compound through their complex organic frameworks. These compounds are utilized across various fields due to their coordination or supramolecular properties, bioactive qualities (such as in drug and pro-drug formulations), bone targeting, and in the design of supramolecular or hybrid materials. Their wide-ranging applications underscore the versatility and importance of complex organic compounds in both chemistry and biology Sevrain et al., 2017.
Antioxidant and Therapeutic Applications of Caffeic Acid Derivatives
Caffeic acid (CA) and its derivatives are broadly distributed across the plant kingdom, known for their potent biological activities and potential therapeutic applications. The phenylpropanoid framework of CA serves as a valuable structure for drug discovery, with applications ranging from antioxidant, antibacterial, hepatoprotective, to anticancer effects. This highlights the potential of structurally complex organic acids, similar to the target compound, in contributing to human health through various therapeutic applications Silva, Oliveira, & Borges, 2014.
Bioaccumulation and Environmental Impact Studies
The bioaccumulation potential and environmental impact of perfluorinated acids, including perfluorinated carboxylates (PFCAs), have been a subject of research. These studies are critical for understanding the ecological and health implications of synthetic organic compounds, offering insights into their persistence and behavior in the environment. Research findings on PFCAs can inform safety and regulatory standards for related compounds, emphasizing the need for comprehensive environmental assessments Conder et al., 2008.
Propiedades
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTZPWOHBIHMIJ-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855757 |
Source


|
| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid | |
CAS RN |
1217663-60-9 |
Source


|
| Record name | (2S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

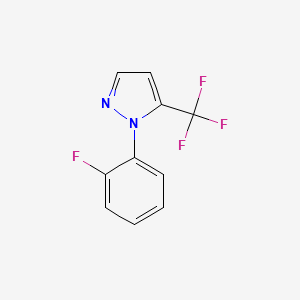
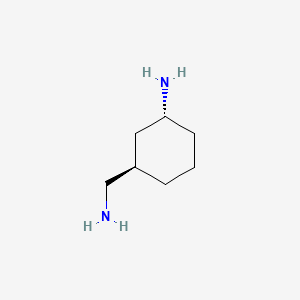
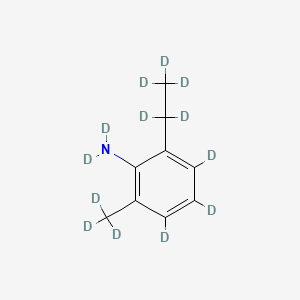
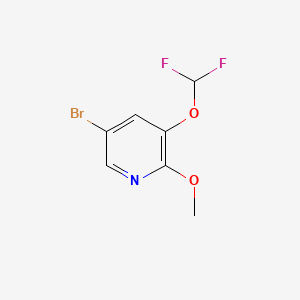
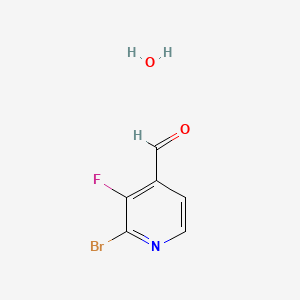
![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)
